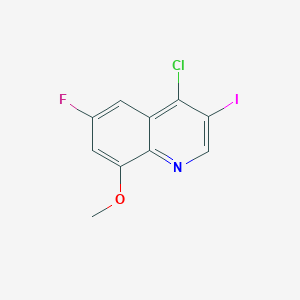

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-3-iodo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFINO/c1-15-8-3-5(12)2-6-9(11)7(13)4-14-10(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTGKYOPTLLDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C(C(=CN=C12)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline chemical structure

CAS: 1602310-93-9 | Molecular Formula: C₁₀H₆ClFINO | Molecular Weight: 337.52 g/mol [1]

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline , a highly functionalized heterocyclic building block critical in modern drug discovery. Characterized by its orthogonal reactivity profile, this scaffold allows for the precise, sequential introduction of pharmacophores via the C4-chloro (nucleophilic substitution) and C3-iodo (Pd-catalyzed cross-coupling) positions. This document details the molecule's physicochemical properties, validated synthetic pathways, chemo-selective reactivity, and handling protocols for high-throughput medicinal chemistry campaigns.

Structural Analysis & Physicochemical Profile

The utility of this scaffold lies in its tetrasubstituted quinoline core , designed to maximize structure-activity relationship (SAR) exploration while maintaining drug-like physicochemical properties.

Electronic & Steric Features

-

C4-Chloro Position: Highly electrophilic due to the electron-withdrawing inductive effect of the adjacent nitrogen (N1) and the 3-iodo group. It serves as the primary site for SNAr reactions.

-

C3-Iodo Position: A "soft" electrophile ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The iodine atom is sterically bulky but electronically labile, facilitating oxidative addition.

-

C6-Fluoro Substituent: Increases metabolic stability by blocking the C6 position (a common site for CYP450 oxidation) and modulates lipophilicity (LogP).

-

C8-Methoxy Group: Provides a hydrogen bond acceptor and enhances solubility compared to the naked quinoline. It also influences the pKa of the quinoline nitrogen.

Key Properties Table[2]

| Property | Value / Description | Significance |

| Appearance | Off-white to pale yellow solid | Visual purity indicator; yellowing suggests iodine liberation. |

| Melting Point | 160–165 °C (dec) | High crystallinity indicates stability, but decomposition requires controlled heating. |

| Calculated LogP | ~3.2 | Lipophilic; requires polar aprotic solvents (DMF, DMSO) for reactions. |

| Solubility | Low in water; High in DCM, DMSO | Standard organic workups are effective. |

| Reactivity Order | C4-Cl > C3-I >> C6-F | Allows for sequential functionalization without protecting groups. |

Synthetic Methodology (Retrosynthesis & Forward Route)

Retrosynthetic Analysis

The construction of the 4-chloro-6-fluoro-3-iodo-8-methoxyquinoline scaffold relies on the Gould-Jacobs reaction , a robust method for synthesizing 4-quinolones from anilines. The retrosynthetic logic traces the target back to 2-methoxy-4-fluoroaniline .

Validated Forward Synthesis Protocol

Note: All steps must be performed in a fume hood due to the generation of toxic byproducts (HCl, POCl3 fumes).

Step 1: Gould-Jacobs Cyclization

-

Condensation: React 2-methoxy-4-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours. Monitor the formation of the enamino ester intermediate.

-

Cyclization: Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C. This high temperature is critical for thermal cyclization.

-

Hydrolysis & Decarboxylation: Saponify the resulting ester (NaOH/H2O) and acidify/heat to decarboxylate, yielding 6-fluoro-8-methoxy-4(1H)-quinolone .

Step 2: C3-Iodination

-

Dissolve the 4-quinolone in acetic acid or DMF.

-

Add N-iodosuccinimide (NIS) (1.1 eq) or I₂/KI.

-

Stir at ambient temperature. The electron-rich nature of the quinolone allows electrophilic iodination specifically at the C3 position.

-

Workup: Quench with sodium thiosulfate to remove excess iodine. Filter the precipitate.

Step 3: C4-Chlorination (Aromatization)

-

Suspend the 3-iodo-4-quinolone in POCl₃ (Phosphorus oxychloride) (excess, acts as solvent).

-

Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack type activation).

-

Reflux: Heat to 100–110°C for 2–4 hours. The carbonyl oxygen is converted to a leaving group and displaced by chloride.

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice/NH₄OH. Caution: Exothermic hydrolysis of POCl₃.

-

Isolation: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Reactivity Profile & Applications

The versatility of 4-chloro-6-fluoro-3-iodo-8-methoxyquinoline stems from its ability to undergo orthogonal functionalization .

Chemo-Selectivity Map

Protocol: Sequential Functionalization

To maximize yield and minimize side reactions, follow this sequence:

-

First: SNAr at C4.

-

Why? The C4-Cl bond is activated by the ring nitrogen. The C3-I bond is stable to nucleophilic attack under mild conditions (unless Pd is present).

-

Conditions: Amine (1.1 eq), DIPEA (2.0 eq), iPrOH or DMF, 80°C.

-

-

Second: Cross-Coupling at C3.

-

Why? Once the C4 position is substituted (especially with an electron-donating amine), the ring becomes more electron-rich, facilitating oxidative addition at the C-I bond.

-

Conditions: Boronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O, 90°C.

-

Handling & Safety (E-E-A-T)

Stability Concerns

-

Light Sensitivity: The C3-I bond is susceptible to photolytic cleavage. Store the compound in amber vials wrapped in foil.

-

Hydrolysis: The C4-Cl bond can hydrolyze back to the quinolone if exposed to strong aqueous acids or bases for prolonged periods. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Analytical Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the broad NH singlet of the quinolone precursor. The methoxy group typically appears as a singlet around δ 4.0 ppm.

-

LC-MS: Expect a characteristic isotopic pattern for Chlorine (3:1 ratio of M:M+2). Iodine does not have a significant M+2 isotope but contributes a large mass defect.

References

-

Matrix Scientific. (n.d.). 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). Reactivity of 3-Iodo-4-quinolones in Heck Reactions. PubChem. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2025). Synthesis of 4-chloroquinolines via Gould-Jacobs Reaction. Retrieved from

-

MDPI Molecules. (2025). Recent Advances in the Synthesis of Substituted Quinazolin-4(3H)-ones and Quinolines. Retrieved from

-

Royal Society of Chemistry. (2025). Efficient Approach to 4-Chloro Quinolines. Retrieved from

Sources

Architectural & Functional Profiling of Polysubstituted Quinolines: A Technical Compendium

Executive Summary: The Privileged Scaffold

The quinoline moiety (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to bind to multiple distinct biological targets with high affinity. Unlike the unsubstituted parent heterocycle, polysubstituted quinolines offer a tunable physicochemical landscape where specific positions (C2, C4, C6, C8) govern distinct properties—from fluorescence quantum yield to kinase selectivity.

This guide moves beyond basic textbook definitions to analyze the causality between substitution patterns and functional outcomes, providing a roadmap for rational design in drug discovery and materials science.

Electronic Structure & Reactivity Profile

To design effective derivatives, one must first master the electronic bias of the scaffold. The fusion of the benzene and pyridine rings creates a dipole moment directed toward the nitrogen atom.

-

The Pyridine Ring (Electron Deficient): The nitrogen atom exerts a strong -I (inductive) effect, deactivating the pyridine ring toward electrophilic substitution. However, the C2 and C4 positions are highly susceptible to nucleophilic attack (SNAr), a critical feature for introducing amine or ether linkages common in kinase inhibitors.

-

The Benzene Ring (Electron Rich): Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially at C5 and C8. This allows for the late-stage introduction of lipophilic halogens (Cl, F) to modulate metabolic stability.

Table 1: Positional SAR Vectors

| Position | Electronic Character | Synthetic Utility | Biological/Physical Impact |

| C2 | Electrophilic | Chichibabin amination, Alkylation | Steric gatekeeper; controls solubility and kinase selectivity (Type I vs Type II binding). |

| C4 | Electrophilic | SNAr displacement of -Cl | Key vector for antimalarial activity (e.g., 4-aminoquinolines); DNA intercalation anchor. |

| C6/C7 | Nucleophilic | Halogenation, Suzuki coupling | Modulation of lipophilicity (LogP); C7-Cl is essential for inhibiting hemozoin formation. |

| C8 | Nucleophilic | Chelation capability | Metal binding (Zn²⁺, Mg²⁺) in metalloprotease inhibitors; OH group enables fluorescence via ESIPT. |

Synthetic Architectures: From Classical to Green Catalysis

Traditional methods (Skraup, Combes) often suffer from harsh conditions (conc. H₂SO₄) and poor regioselectivity. Modern application science prioritizes Multicomponent Reactions (MCRs) and Green Catalysis to access polysubstituted frameworks efficiently.

Comparative Synthetic Workflow

The following diagram illustrates the logical flow for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Decision matrix for synthetic route selection. The Friedländer route is preferred for defined 2,3,4-substitution patterns, while Povarov offers rapid library generation.

Validated Experimental Protocol

Nanocatalyzed Green Synthesis via Friedländer Annulation

Objective: Synthesis of 2,3,4-trisubstituted quinolines using a recyclable magnetic nanocatalyst (

Rationale: The Friedländer reaction is the most robust method for polysubstitution. Using magnetic nanoparticles increases surface area for catalysis and simplifies purification, aligning with Green Chemistry Principle #4 (Safer Solvents) and #8 (Catalysis).

Materials:

-

Substrate A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

-

Substrate B: Active methylene compound (e.g., ethyl acetoacetate or cyclic ketone) (1.2 mmol)

-

Catalyst:

nanoparticles (20 mg, approx. 5 mol%) -

Solvent: Solvent-free conditions preferred; Ethanol (green solvent) if necessary.

Step-by-Step Methodology:

-

Reaction Assembly: In a 10 mL round-bottom flask, combine Substrate A and Substrate B.

-

Catalyst Addition: Add the

nanocatalyst. If the mixture is solid, add 2 mL of EtOH to create a slurry. -

Activation: Heat the mixture to 90°C in an oil bath under magnetic stirring.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The reaction typically completes in 15–60 minutes (significantly faster than the 4-6 hours required for classical acid catalysis).

-

-

Work-up & Catalyst Recovery:

-

Cool the mixture to room temperature.

-

Add hot ethanol (5 mL).

-

Self-Validation Step: Place a strong external magnet against the flask wall. The catalyst will aggregate at the magnet, leaving a clear supernatant. Decant the supernatant.

-

Note: The catalyst can be washed with acetone, dried, and reused up to 5 times with <10% activity loss.

-

-

Purification: Evaporate the solvent from the supernatant. Recrystallize the crude solid from hot ethanol/water (8:2).

-

Characterization: Confirm structure via ¹H-NMR (look for disappearance of amine protons at 4-6 ppm and appearance of aromatic quinoline protons).

Pharmacological & Photophysical Frontiers

Photophysical Properties (Fluorescence)

Polysubstituted quinolines exhibit tunable fluorescence via Intramolecular Charge Transfer (ICT) .

-

Mechanism: Excitation promotes an electron from the HOMO (localized on the benzene ring) to the LUMO (localized on the pyridine ring).

-

Solvatochromism: These derivatives often show positive solvatochromism.[1] In polar solvents (e.g., DMSO), the excited state is stabilized, leading to a red shift in emission.

-

ESIPT: Derivatives with an -OH group at C8 (e.g., 8-hydroxyquinoline) undergo Excited-State Intramolecular Proton Transfer, resulting in a large Stokes shift (>100 nm), ideal for biological imaging to avoid self-absorption.

Biological Mechanisms: Antimalarial & Anticancer

The versatility of the scaffold allows it to target two distinct biological pathways depending on the substitution pattern.

Figure 2: Dual-mechanistic pathways. The 4-amino-7-chloro motif drives hemozoin inhibition (Antimalarial), while 6,7-dimethoxy substitution favors kinase ATP-pocket occupancy (Anticancer).

-

Antimalarial Action: The 7-chloro-4-aminoquinoline derivatives (chloroquine-like) enter the parasite's acidic digestive vacuole. The basic nitrogen becomes protonated, trapping the drug. It then binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme kills the parasite.[2]

-

Anticancer Action (Kinase Inhibition): Quinolines act as Type I or Type II kinase inhibitors. The nitrogen at N1 acts as a hydrogen bond acceptor for the kinase "hinge region," while substituents at C3 and C4 occupy the hydrophobic pocket, blocking ATP binding.

References

-

Green Synthesis Protocols: BenchChem. "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols." (2025).[3][4]

-

Nanocatalysis: National Institutes of Health (PMC). "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." (2025).

-

Antimalarial Mechanisms: Royal Society of Chemistry (RSC Advances). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[3][5][6][7][8] (2025).[3][4][6][9][10]

-

Photophysical Properties: Springer (Journal of Fluorescence). "Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives." (2023).[1][11]

-

Kinase Inhibition: MDPI (Cancers/Molecules). "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." (2024).

-

Liposome Interaction & Solubility: MDPI (Pharmaceutics). "UV Properties and Loading into Liposomes of Quinoline Derivatives." (2021).[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. e-century.us [e-century.us]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Chloro-6-fluoro-8-methoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-8-methoxyquinoline, a key heterocyclic intermediate in medicinal chemistry. While the initial inquiry included a 3-iodo substitution, extensive database searches did not yield a corresponding CAS number for "4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline." This guide will therefore focus on the well-documented parent compound, 4-Chloro-6-fluoro-8-methoxyquinoline , bearing the CAS Number: 1247728-57-9 [1]. The principles, synthetic strategies, and applications discussed herein are foundational and can be adapted for further derivatization, including potential iodination at the 3-position.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2]. The strategic functionalization of the quinoline core allows for the precise modulation of a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile[2]. The subject of this guide, 4-Chloro-6-fluoro-8-methoxyquinoline, is a highly versatile synthetic intermediate. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, while the fluoro and methoxy groups at the 6- and 8-positions, respectively, influence the electronic and steric properties of the molecule, making it an ideal starting point for the synthesis of complex bioactive compounds[2].

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Chloro-6-fluoro-8-methoxyquinoline is crucial for its effective use in synthesis and drug design. The following table summarizes key computed and experimental data for related quinoline derivatives, providing a predictive profile for the title compound.

| Property | Predicted Value/Data for Related Compounds | Source |

| Molecular Formula | C10H7ClFNO | Inferred |

| Molecular Weight | 211.62 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | [3] |

| Melting Point | 75-80 °C (for 4-Chloro-6-fluoroquinoline) | |

| Boiling Point | ~260 °C at 760 mmHg (for 4-Chloro-6-fluoroquinoline) | [3][4] |

| Solubility | Expected to be soluble in common organic solvents | General Knowledge |

| Storage Temperature | 2-8°C | [3][4] |

Synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline

The synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline can be achieved through a multi-step process, often starting from a substituted aniline. The following proposed synthetic workflow is based on established methodologies for the preparation of analogous quinoline derivatives[5].

Caption: Proposed synthetic workflow for 4-Chloro-6-fluoro-8-methoxyquinoline.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on similar quinoline syntheses and would require optimization.

Step 1: Synthesis of Diethyl 2-((2-fluoro-4-methoxyphenyl)amino)maleate (Intermediate A)

-

To a stirred solution of 2-fluoro-4-methoxyaniline in a suitable solvent (e.g., ethanol), add diethyl malonate.

-

Heat the mixture at reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of 4-Hydroxy-6-fluoro-8-methoxyquinoline (C)

-

Add Intermediate A to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (e.g., 250 °C) to induce thermal cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).

-

Collect the solid by filtration and wash with a suitable solvent to obtain 4-hydroxy-6-fluoro-8-methoxyquinoline.

Step 3: Synthesis of 4-Chloro-6-fluoro-8-methoxyquinoline (D)

-

Suspend 4-hydroxy-6-fluoro-8-methoxyquinoline in phosphorus oxychloride (POCl3).

-

Heat the mixture at reflux for a few hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-Chloro-6-fluoro-8-methoxyquinoline.

Applications in Drug Development

The primary utility of 4-Chloro-6-fluoro-8-methoxyquinoline in drug development lies in its role as a versatile intermediate for the synthesis of targeted therapies, particularly in oncology[2]. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains that can interact with specific biological targets.

Kinase Inhibitors

A significant application is in the development of tyrosine kinase inhibitors (TKIs). The quinoline scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. By appending different functional groups at the 4-position, researchers can achieve high potency and selectivity for specific kinases implicated in cancer progression, such as EGFR, VEGFR, and c-Met[5][6].

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline-based inhibitor.

Other Therapeutic Areas

Beyond oncology, quinoline derivatives have shown promise as antimicrobial and antiparasitic agents[6][7]. The core structure can be modified to target essential enzymes or cellular processes in pathogens. While specific data for 4-Chloro-6-fluoro-8-methoxyquinoline derivatives in these areas is limited, it represents a promising starting point for library synthesis and screening.

Conclusion

4-Chloro-6-fluoro-8-methoxyquinoline is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its strategic functionalization allows for the development of potent and selective inhibitors of key biological targets, particularly in the field of oncology. The synthetic routes are well-established for analogous compounds, providing a solid foundation for the production and derivatization of this important intermediate. Further exploration of its potential in other therapeutic areas is warranted and holds promise for the discovery of new medicines.

References

-

Cas 391-77-5,4-Chloro-6-fluoroquinoline - LookChem. (n.d.). Retrieved from [Link]

-

4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem. (n.d.). Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from [Link]

-

4-Chloro-6,7-dimethoxyquinoline - PMC - NIH. (n.d.). Retrieved from [Link]

-

4-chloro-6,8-difluoro-quinoline - InChI Key. (n.d.). Retrieved from [Link]

-

Synthesis of Quinoline Analogues - Cardinal Scholar. (n.d.). Retrieved from [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved from [Link]

Sources

- 1. 1247728-57-9|4-Chloro-6-fluoro-8-methoxyquinoline|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

Strategic Utilization of Halogenated Quinoline Scaffolds in Modern Medicinal Chemistry

Introduction: The Convergence of Privilege and Precision

In the landscape of drug discovery, the quinoline ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the naked scaffold is rarely sufficient. The strategic incorporation of halogen atoms (F, Cl, Br, I) into the quinoline core transforms this generic bicycle into a high-precision tool for medicinal chemists.

Halogenated quinolines serve a dual purpose:

-

Pharmacological Modulation: Fluorine and chlorine often act as bioisosteres, modulating metabolic stability, lipophilicity (

), and protein-ligand binding kinetics. -

Synthetic Utility: Bromine and iodine provide orthogonal handles for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

This guide dissects the technical utility of these building blocks, moving beyond basic synthesis to application-driven design.

The Pharmacophore Landscape: Halogen Effects on SAR[1]

The placement of a halogen on the quinoline ring is never arbitrary. It is a calculated decision to alter the physicochemical profile of the molecule.

The "Fluorine Effect"

Fluorine substitution is the gold standard for blocking metabolic soft spots.

-

Metabolic Blockade: Substitution at the C5 or C8 positions (common sites for CYP450 oxidation) can significantly extend half-life (

). -

Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, lowering the

of the quinoline nitrogen. This reduces the energy penalty for desolvation before binding to a hydrophobic pocket.

Heavier Halogens (Cl, Br, I)

-

Chlorine: Often used to fill hydrophobic pockets in the target protein (e.g., in the active site of kinases). It adds lipophilicity without the steric bulk of iodine.

-

Bromine/Iodine: While occasionally used for halogen bonding interactions (Lewis acid

-hole acting as a hydrogen bond acceptor mimic), their primary role is as transient synthetic handles.

Visualization: Halogen-Driven SAR Logic

Figure 1: Decision matrix for halogen incorporation based on desired pharmacological or synthetic outcome.

Synthetic Strategies: Accessing the Scaffold

Access to specific regioisomers is the primary bottleneck. Classical methods (Skraup, Friedländer) often suffer from poor regioselectivity when substituted anilines are used. Modern drug discovery relies heavily on Late-Stage Functionalization (LSF) .

Regioselectivity Rules

The reactivity of the quinoline ring towards electrophilic halogenation follows a hierarchy based on electron density:

-

C5 & C8: Most reactive towards Electrophilic Aromatic Substitution (SEAr) due to the electron-rich nature of the carbocyclic ring compared to the pyridine ring.

-

C3: Accessible via specific conditions (e.g., electrochemical halogenation or N-activation) but less naturally reactive than C5/C8.

-

C2/C4: Generally accessed via activation of quinoline-N-oxides or displacement of leaving groups (S_NAr), not direct halogenation.

Comparative Data: Halogen Properties in Drug Design

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | F mimics H; Cl/Br mimic Methyl. |

| C-X Bond Energy (kcal/mol) | 116 | 81 | 68 | 57 | High F stability; Low I stability (reactive). |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | F strongly lowers pKa of nearby amines. |

| Lipophilicity ( | 0.14 | 0.71 | 0.86 | 1.12 | Cl/Br significantly increase membrane crossing. |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline

The 3-substituted quinoline position is difficult to access via classical cyclization. Therefore, 3-bromoquinoline is a critical building block for installing aryl or heteroaryl groups at this position via Palladium-catalyzed cross-coupling.

Objective: Synthesis of 3-(4-fluorophenyl)quinoline via Suzuki Coupling. Scale: 1.0 mmol.

Reagents & Materials

-

Substrate: 3-Bromoquinoline (1.0 equiv, 208 mg)

-

Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv, 168 mg)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%, 58 mg)

-

Base: Potassium Carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Methodology

-

Degassing (Critical Step):

-

Combine DME and water in a separate flask. Sparge with argon gas for 15-20 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.

-

-

Reaction Assembly:

-

To a flame-dried Schlenk tube or microwave vial equipped with a stir bar, add 3-bromoquinoline, boronic acid, and Pd(PPh3)4.

-

Note: If using a non-air-stable catalyst, add inside a glovebox. Pd(PPh3)4 is reasonably stable for quick handling but sensitive to prolonged air exposure.

-

-

Solvent Addition:

-

Add the degassed DME/Water mixture via syringe under argon flow.

-

Add the K2CO3 base.

-

-

Reaction:

-

Seal the vessel. Heat to 85°C (oil bath) or 100°C (microwave irradiation) for 4–12 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product will appear as a fluorescent spot under UV (254 nm).

-

-

Workup:

-

Purification:

-

Purify via flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

-

Workflow Visualization

Figure 2: Operational workflow for the Suzuki-Miyaura coupling of halogenated quinolines.

Case Studies in Drug Discovery

Kinase Inhibitors (The "Bosutinib" Class)

Bosutinib (Src/Abl inhibitor) utilizes a 3-cyano-quinoline core, but the synthetic pathway relies on halogenated intermediates.

-

Mechanism: The quinoline nitrogen functions as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

-

Halogen Role: In newer generation inhibitors (e.g., Pelitinib), chlorine substituents on the aniline ring attached to the quinoline (via C4) improve lipophilic contact with the gatekeeper residue.

Antimalarials (The "Chloroquine" Legacy)

The 7-chloroquinoline scaffold is historical but relevant.

-

Role of Chlorine: The chlorine atom at position 7 is crucial for the inhibition of hemozoin formation. Removing or moving this chlorine atom (e.g., to position 6) drastically reduces antimalarial potency, highlighting the extreme regiochemical sensitivity of the scaffold.

References

-

Ajani, O. O., et al. (2022).[3] "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances. Link

-

Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

-

Li, J., et al. (2023).[4] "Halogen cation-promoted and solvent-regulated electrophilic cyclization for the regioselective synthesis of 3-haloquinolines." Organic & Biomolecular Chemistry. Link

-

Hu, M., et al. (2023). "Selective Electrochemical Halogenation of Functionalized Quinolone." The Journal of Organic Chemistry. Link[5]

-

BenchChem Technical Support. "Suzuki Coupling with Haloquinolines: General Protocols." BenchChem. Link

-

Inoue, M., et al. (2024).[1] "The Role of Small Molecules Containing Fluorine Atoms in Medicine." Encyclopedia. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Halogen cation-promoted and solvent-regulated electrophilic cyclization for the regioselective synthesis of 3-haloquinolines and 3-halospirocyclohexadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Next-Generation Quinoline Scaffolds: Synthetic Strategies for Kinase Selectivity

Executive Summary

The quinoline scaffold remains a cornerstone in kinase inhibitor design, anchoring FDA-approved blockbusters like Bosutinib , Lenvatinib , and Cabozantinib . Its privileged status derives from the planar heterocycle’s ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region. However, the "low-hanging fruit" of quinoline chemistry has been harvested. The next frontier in drug discovery lies not in the scaffold itself, but in novel synthetic methodologies that access previously difficult-to-functionalize vectors (C2, C5, C8) and improve solubility profiles.

This guide moves beyond standard textbook syntheses. We analyze the structural causality of quinoline binding, contrast classical Gould-Jacobs cyclization with emerging C-H activation strategies, and provide a validated protocol for synthesizing the critical 4-chloro-3-cyanoquinoline intermediate—the gateway to third-generation kinase inhibitors.

The Quinoline Pharmacophore in Kinase Oncology[1]

Structural Biology & SAR

The potency of quinoline inhibitors, particularly 4-anilinoquinolines, hinges on a specific binding mode within the ATP-binding pocket.

-

N1 Interaction: The quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor for the backbone NH of the "hinge" region (e.g., Met769 in EGFR).

-

C3-Substituents (The Gatekeeper): A nitrile (-CN) or halogen at C3 is non-negotiable for high potency in many EGFR/Src inhibitors. The C3-CN group projects into a hydrophobic pocket, often displacing a conserved water molecule to interact with the gatekeeper residue (e.g., Thr790 or Thr854).

-

C4-Aniline: The 4-position aniline moiety extends into the solvent-accessible region, allowing for diverse substitution to tune solubility and pharmacokinetic (PK) properties.

-

C6/C7 Solubilizing Groups: Alkoxy chains here (e.g., morpholino-propoxy) are essential for overcoming the inherent lipophilicity of the planar aromatic core.

Visualization of Binding Mode

Figure 1: Schematic interaction map of 4-anilino-3-cyanoquinoline within the kinase ATP pocket. The C3-substituent is critical for gatekeeper interaction.

Strategic Synthetic Pathways: Classical vs. Modern

To access novel chemical space, researchers must choose between established reliability and modern regioselectivity.

The "Workhorse": Optimized Gould-Jacobs Cyclization

For scale-up (gram to kilogram), the Gould-Jacobs reaction remains the gold standard for generating the 4-hydroxyquinoline core. It involves the condensation of an aniline with an alkoxymethylene malonate, followed by thermal cyclization.

-

Limitation: It is linear and relies on the availability of substituted anilines. Regioselectivity can be poor if the aniline is meta-substituted.

The "Innovator": Transition-Metal Catalyzed C-H Activation

Recent advances (2020–2024) have unlocked the direct functionalization of Quinoline N-Oxides . Using Pd(II) or Rh(III) catalysis, one can install aryl, alkyl, or amido groups at the C2 or C8 positions without pre-functionalization. This "late-stage functionalization" allows for the rapid generation of SAR libraries from a single parent core.

Comparative Workflow Diagram

Figure 2: Comparison of the linear Classical Route (top) versus the divergent Modern C-H Activation Route (bottom).

Technical Deep Dive: Validated Protocols

Protocol A: Synthesis of 4-Chloro-3-cyano-7-ethoxy-6-methoxyquinoline

Target: The core intermediate for Bosutinib-like inhibitors.

Rationale: This protocol uses ethyl (ethoxymethylene)cyanoacetate instead of the traditional malonate. The cyano group is introduced early (step 1), avoiding difficult cyanation steps later.

Reagents:

-

3-Methoxy-4-ethoxyaniline

-

Ethyl (ethoxymethylene)cyanoacetate

-

Dowtherm A (Diphenyl ether/biphenyl eutectic)

-

Phosphorus oxychloride (

)

Step-by-Step Methodology:

-

Enamine Formation:

-

Charge a 500 mL round-bottom flask with 3-methoxy-4-ethoxyaniline (50 mmol) and toluene (150 mL).

-

Add ethyl (ethoxymethylene)cyanoacetate (55 mmol, 1.1 equiv).

-

Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1). The spot for aniline (

) should disappear, replaced by a lower -

Checkpoint: Concentrate in vacuo.[1] The product should solidify. Recrystallize from ethanol if purity <95%.

-

-

Thermal Cyclization (Gould-Jacobs):

-

Heat Dowtherm A (100 mL) to 250°C in a 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity/precipitation).

-

Add the enamine portion-wise over 15 minutes. Caution: Vigorous ethanol evolution occurs.

-

Stir at 250°C for 45 minutes.

-

Cool to room temperature. Dilute with hexane (200 mL) to precipitate the 4-hydroxy-3-cyanoquinoline. Filter and wash with hexane.

-

-

Chlorination:

-

Suspend the dried 4-hydroxy intermediate (40 mmol) in neat

(120 mmol). -

Add catalytic DMF (3 drops). Heat to reflux (105°C) for 2 hours.

-

Critical Step: Quench by pouring the reaction mixture slowly onto crushed ice/ammonia water (

) mixture. Maintain pH > 8 to prevent hydrolysis of the nitrile. -

Filter the resulting precipitate (4-chloro-3-cyano-7-ethoxy-6-methoxyquinoline).

-

Protocol B: Late-Stage C-H Functionalization of Quinoline N-Oxides

Target: Rapid generation of C2-arylated analogs.

Rationale: Uses Pd(OAc)2 to activate the C2-H bond, using the N-oxide oxygen as a directing group.

-

Reaction Setup:

-

In a glovebox or under Argon, charge a sealed tube with:

-

Quinoline N-oxide derivative (0.5 mmol)

-

Aryl iodide (0.75 mmol)

- (5 mol%)

- (1.0 equiv, oxidant/halide scavenger)

-

Pivalic acid (30 mol%, proton shuttle)

-

Toluene (2 mL).

-

-

-

Execution:

-

Heat at 110°C for 16 hours.

-

Filter through a Celite pad (eluting with DCM).

-

-

Deoxygenation (Optional):

-

If the N-oxide is not required for binding, reduce using

(1.5 equiv) in THF at RT for 1 hour.

-

Data Presentation: Method Comparison

| Feature | Classical Gould-Jacobs | Modern C-H Activation |

| Primary Utility | Bulk synthesis of Core Scaffold | Late-stage diversification (SAR) |

| Key Intermediate | 4-Chloro-3-cyanoquinoline | Quinoline N-Oxide |

| Regioselectivity | Dictated by aniline electronics | Dictated by Directing Group (N-O) |

| Step Count | 3-4 steps to functionalized core | 1 step from core |

| Atom Economy | Low (Loss of EtOH, POCl3 waste) | High (Direct coupling) |

| Scalability | High (kg scale validated) | Low/Medium (Catalyst cost) |

References

-

FDA Green Book. Approved Drug Products with Therapeutic Equivalence Evaluations. U.S. Food and Drug Administration.[2] [Link]

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR)."[3][4] Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

-

Foucourt, A., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467.[5] [Link][5]

-

Mallon, R., et al. (2004).[6] "Identification of 4-anilino-3-quinolinecarbonitrile Inhibitors of Mitogen-Activated protein/extracellular Signal-Regulated Kinase 1 Kinase." Molecular Cancer Therapeutics, 3(6), 755-762.[6] [Link]

-

Chen, X., et al. (2024). "Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity." Chemical Record, 24(11).[7] [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. excli.de [excli.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 8-Methoxyquinoline Scaffolds

Abstract

The 8-methoxyquinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique electronic properties and inherent chelating ability make it a versatile building block in medicinal chemistry and materials science.[3][4] This guide provides a comprehensive overview of key strategies for the chemical modification of the 8-methoxyquinoline core. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for electrophilic substitution, transition metal-catalyzed C-H functionalization, and cross-coupling reactions. The causality behind experimental choices, from reagent selection to reaction conditions, is emphasized to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

The Strategic Importance of the 8-Methoxyquinoline Core

The quinoline ring system is a cornerstone of medicinal chemistry, found in drugs with antimalarial, antibacterial, and anticancer properties.[5] The 8-methoxy substituent is not merely a passive structural element; it profoundly influences the molecule's reactivity and biological interactions. The nitrogen atom at position 1 and the oxygen of the methoxy group at position 8 can act as a bidentate chelating system, forming stable complexes with metal ions.[1][6] This chelation is not only crucial for certain biological activities but is also a powerful tool that can be harnessed to direct synthetic transformations with high regioselectivity.[7] Understanding how to strategically manipulate this scaffold is paramount for the development of novel therapeutics and advanced materials.[8]

Electrophilic Aromatic Substitution: Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing the quinoline core. The electron-donating nature of the methoxy group, combined with the directing effects of the heterocyclic ring, dictates the regioselectivity of these reactions. Bromination is a common and useful transformation, providing a handle for subsequent cross-coupling reactions.

Mechanistic Insight: Why Bromination Occurs at C5 and C7

The methoxy group at C8 is a strong ortho-, para-director. In the 8-methoxyquinoline system, this directs electrophiles to the C7 (ortho) and C5 (para) positions. The pyridine ring is electron-withdrawing and deactivates the carbocyclic ring, but the powerful activating effect of the methoxy group overcomes this, making the C5 and C7 positions the most nucleophilic and susceptible to electrophilic attack. The choice of brominating agent and solvent can be tuned to control the extent of bromination (mono- vs. di-substitution).[9]

Protocol: Regioselective Monobromination of 8-Methoxyquinoline

This protocol is adapted from established procedures for the selective synthesis of 5-bromo-8-methoxyquinoline.[9]

Objective: To introduce a bromine atom selectively at the C5 position of the 8-methoxyquinoline ring.

Materials:

-

8-Methoxyquinoline

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (93%)

-

Chloroform (CHCl₃)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in chloroform.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0-5 °C.

-

Reagent Addition: While maintaining the temperature, slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 20 minutes. For reactions requiring stronger conditions, sulfuric acid can be used as the solvent.[9]

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a 5% aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with chloroform (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield 5-bromo-8-methoxyquinoline.

Self-Validation:

-

Expected Yield: 80-90%.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the regiochemistry and purity. The appearance of a new aromatic singlet and the disappearance of the proton signal at the C5 position in the ¹H NMR spectrum are indicative of a successful reaction.

-

Troubleshooting: If dibrominated (5,7-dibromo) product is observed, reduce the equivalents of NBS and ensure the reaction temperature is kept low during addition.[9]

Transition Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization has revolutionized synthetic chemistry by allowing for the construction of complex molecules from simple precursors without the need for pre-functionalization.[10] The 8-methoxyquinoline scaffold is particularly well-suited for these reactions, as the quinoline nitrogen can serve as a directing group to guide a metal catalyst to a specific C-H bond.

The Directing Group Effect

The nitrogen atom of the quinoline ring acts as a powerful coordinating agent for transition metals like palladium (Pd) and rhodium (Rh).[7] This coordination brings the metal catalyst into close proximity to the C-H bonds on the carbocyclic ring, facilitating their activation. This chelation-assisted strategy is highly effective for functionalizing the C5 position.

Caption: Workflow for Palladium-Catalyzed C-H Functionalization.

Protocol: Palladium-Catalyzed C5-Arylation of 8-Methoxyquinoline

This protocol describes a general procedure for the direct arylation of the C5 C-H bond using an aryl iodide, leveraging the directing-group capability of the quinoline nitrogen. This method is analogous to protocols using the powerful 8-aminoquinoline directing group.[11][12]

Objective: To form a C-C bond at the C5 position by coupling 8-methoxyquinoline with an aryl iodide.

Materials:

-

8-Methoxyquinoline (1.0 eq)

-

Aryl Iodide (1.5-2.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

-

Cesium Triphosphate (Cs₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

tert-Amyl alcohol or similar high-boiling solvent

-

Oven-dried screw-cap vial, magnetic stir bar

Procedure:

-

Vial Preparation: To an oven-dried screw-cap vial containing a magnetic stir bar, add 8-methoxyquinoline, Pd(OAc)₂, and the base (Cs₃PO₄ or K₂CO₃).

-

Reagent Addition: Add the aryl iodide followed by the solvent (e.g., tert-amyl alcohol, typically at a concentration of 0.1 M).

-

Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 5-10 minutes.

-

Reaction: Place the vial in a pre-heated oil bath at 120-140 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Self-Validation:

-

Expected Yield: 50-85%, highly dependent on the electronic properties of the aryl iodide.

-

Causality: The high temperature is necessary to facilitate the C-H activation step, which is often the rate-limiting step. The choice of base is critical; stronger bases like Cs₃PO₄ can promote the reaction more effectively than weaker ones like K₂CO₃.[11] The palladium catalyst facilitates the oxidative addition to the aryl iodide and the subsequent C-H activation/reductive elimination cycle.

-

Troubleshooting: Low yields may be due to catalyst decomposition (indicated by the formation of palladium black early in the reaction) or competing side reactions like hydrodehalogenation of the aryl iodide.[13] Using a ligand, such as a phosphine or N-heterocyclic carbene (NHC) ligand, may stabilize the catalyst.

| Aryl Iodide Partner | Base | Typical Yield (%) |

| 4-Iodotoluene | K₂CO₃ | 75% |

| 4-Iodoanisole | Cs₃PO₄ | 82% |

| 1-Iodo-4-nitrobenzene | K₂CO₃ | 60% |

| Data presented is illustrative and based on typical outcomes for related systems. |

Palladium-Catalyzed Cross-Coupling Reactions

For substrates that have been pre-functionalized, typically via halogenation, palladium-catalyzed cross-coupling reactions are exceptionally powerful for building molecular complexity. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron reagent, is arguably the most widely used due to its excellent functional group tolerance and the low toxicity of boron reagents.[14]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14][15]

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline

This protocol provides a robust method for coupling arylboronic acids to the C5 position of a pre-brominated 8-methoxyquinoline scaffold.[16]

Objective: To synthesize 5-aryl-8-methoxyquinolines from 5-bromo-8-methoxyquinoline.

Materials:

-

5-Bromo-8-methoxyquinoline (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M) or Potassium Phosphate (K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Reaction flask, condenser, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask, add 5-bromo-8-methoxyquinoline, the arylboronic acid, and the palladium catalyst.

-

Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent/Base Addition: Add the organic solvent (e.g., Toluene) followed by the aqueous base. The mixture should be biphasic.

-

Reaction: Fit the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Self-Validation:

-

Expected Yield: 70-95%.

-

Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The biphasic solvent system helps to bring all components into reactive proximity. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.

-

Troubleshooting: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring a truly inert atmosphere and using the minimum necessary excess of the boron reagent. If the reaction is sluggish, a different ligand/catalyst system, such as one with a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos), may be beneficial.[13]

Conclusion

The 8-methoxyquinoline scaffold offers a rich platform for synthetic exploration. By understanding the principles of electrophilic substitution, leveraging the power of innate directing groups for C-H functionalization, and employing robust cross-coupling strategies, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided herein serve as a foundation for both routine synthesis and the development of innovative methodologies in the pursuit of new medicines and materials.

References

- Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chemical Asian Journal, 20(5).

-

Trécourt, F., Mongin, F., Mallet, M., & Quéguiner, G. (2006). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications, 25(24). [Link]

-

Anonymous. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]

-

Anonymous. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]

-

Bercu, V., et al. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

-

Anonymous. (n.d.). Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization. Royal Society of Chemistry. [Link]

-

Anonymous. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Publishing. [Link]

-

Yadav, P., & Shah, K. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10. [Link]

-

Al-Busafi, S.N., Suliman, F.E.O., & Al-Alawi, Z.R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Kumar, A., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108. [Link]

-

Anonymous. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]

-

Daugulis, O., et al. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. [Link]

-

Powers, D. C., & Ritter, T. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. C(sp3)-H Bond Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jmcct.com [jmcct.com]

- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Preparation of 4-Anilino-3-iodoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology. The strategic introduction of an iodine atom at the 3-position of this scaffold offers a unique handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of novel chemical space and the development of next-generation therapeutics. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 4-anilino-3-iodoquinoline derivatives, underpinned by established chemical principles and detailed experimental protocols.

Synthetic Strategy Overview

The preparation of 4-anilino-3-iodoquinoline derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general synthetic approach involves three key transformations:

-

C3-Iodination of a Quinolin-4-one Precursor: Introduction of an iodine atom at the C3 position of a suitable quinolin-4-one starting material.

-

Chlorination of the 4-Position: Conversion of the 4-oxo group to a 4-chloro functionality, which serves as a leaving group for the subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of the 4-chloro-3-iodoquinoline intermediate with a substituted aniline to furnish the final 4-anilino-3-iodoquinoline product.

This synthetic route is modular, allowing for the introduction of diversity at both the quinoline core (through the choice of the initial quinolin-4-one) and the anilino moiety.

Reaction Mechanisms and Synthetic Protocols

Part 1: C3-Iodination of Quinolin-4-ones

The regioselective iodination at the C3 position of the quinoline ring is a critical step. This can be achieved through electrophilic aromatic substitution on an activated quinolin-4-one precursor. A plausible mechanism involves the formation of an electrophilic iodine species that is attacked by the electron-rich enolate form of the quinolin-4-one.

Mechanism of Electrophilic Iodination:

The iodination of quinolin-4-ones at the C3 position can be achieved using various iodinating agents. A common method involves the use of molecular iodine in the presence of a base or an oxidizing agent. The reaction likely proceeds through an electrophilic substitution mechanism on the enol or enolate form of the quinolin-4-one.

dot digraph "Electrophilic Iodination Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Quinolin-4-one" [label="Quinolin-4-one"]; "Enolate" [label="Enolate Intermediate"]; "Iodinating_Agent" [label="Iodinating Agent (e.g., I₂)", shape=ellipse, fillcolor="#FFFFFF"]; "3-Iodo-quinolin-4-one" [label="3-Iodo-quinolin-4-one"]; "Base" [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; "Electrophilic_Iodine" [label="Electrophilic Iodine (I⁺)", shape=ellipse, fillcolor="#FFFFFF"];

"Quinolin-4-one" -> "Enolate" [label="Base"]; "Iodinating_Agent" -> "Electrophilic_Iodine" [label="Activation"]; "Enolate" -> "3-Iodo-quinolin-4-one" [label="Nucleophilic Attack on I⁺"]; }

Caption: Proposed mechanism for the C3-iodination of quinolin-4-one.

Protocol 1: C3-Iodination of Quinolin-4-one

This protocol describes a general procedure for the C3-iodination of a substituted quinolin-4-one.

Materials:

-

Substituted quinolin-4-one

-

N-Iodosuccinimide (NIS)

-

Acetic acid (AcOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of the substituted quinolin-4-one (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the 3-iodo-quinolin-4-one derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Chlorination of 3-Iodo-quinolin-4-one

The conversion of the 4-oxo group to a 4-chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step is crucial for activating the C4 position for the subsequent nucleophilic aromatic substitution.

Protocol 2: Synthesis of 4-Chloro-3-iodoquinoline

Materials:

-

3-Iodo-quinolin-4-one derivative

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Ice bath

-

Ammonium hydroxide solution (concentrated)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Carefully add the 3-iodo-quinolin-4-one derivative (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-3-iodoquinoline derivative. This product can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The final step is the coupling of the 4-chloro-3-iodoquinoline intermediate with a substituted aniline. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of the aniline nitrogen attacks the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride ion.[1] The presence of the electron-withdrawing quinoline nitrogen facilitates this reaction.[2][3]

Mechanism of Nucleophilic Aromatic Substitution:

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="4-Chloro-3-iodoquinoline + Substituted Aniline"]; "Intermediate" [label="Meisenheimer-like Intermediate\n(Negative charge delocalized)"]; "Product" [label="4-Anilino-3-iodoquinoline"]; "Leaving_Group" [label="Chloride Ion (Cl⁻)", shape=ellipse, fillcolor="#FFFFFF"];

"Start" -> "Intermediate" [label="Nucleophilic Attack"]; "Intermediate" -> "Product" [label="Loss of Leaving Group"]; "Intermediate" -> "Leaving_Group" [style=dotted]; }

Caption: Mechanism of the SNAr reaction.

Protocol 3: Synthesis of 4-Anilino-3-iodoquinoline Derivatives

Materials:

-

4-Chloro-3-iodoquinoline derivative

-

Substituted aniline

-

Isopropanol or ethanol

-

Hydrochloric acid (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the 4-chloro-3-iodoquinoline derivative (1.0 eq) and the substituted aniline (1.1-1.5 eq) in isopropanol or ethanol.

-

A catalytic amount of hydrochloric acid can be added to facilitate the reaction, although it is not always necessary.

-

Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 4-anilino-3-iodoquinoline derivative.

Characterization

The synthesized 4-anilino-3-iodoquinoline derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The characteristic chemical shifts and coupling constants of the quinoline and aniline protons, as well as the carbon signals, provide definitive structural information.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-I bonds.

-

Melting Point: The melting point of a crystalline solid is a good indicator of its purity.

Table 1: Representative Spectroscopic Data for a 4-Anilino-3-iodoquinoline Derivative

| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| Quinoline H-2 | ~8.5 | Quinoline C-2 | ~152 |

| Quinoline H-5 | ~8.0 | Quinoline C-3 (Iodo) | ~95 |

| Quinoline H-8 | ~7.8 | Quinoline C-4 (Anilino) | ~155 |

| Anilino N-H | ~9.5 (broad) | Anilino C-1' | ~140 |

| Anilino Aromatic H's | 6.8 - 7.5 | Anilino Aromatic C's | 115 - 130 |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.

Applications in Drug Development

4-Anilinoquinoline derivatives are well-established as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. The introduction of an iodine atom at the 3-position provides a valuable tool for:

-

Structure-Activity Relationship (SAR) Studies: The iodo group can be readily replaced with other functionalities using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of analogs to probe the SAR of the 3-position.

-

Development of Covalent Inhibitors: The C-I bond can be exploited for the design of targeted covalent inhibitors, where the iodo-substituted compound can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in molecular imaging (e.g., SPECT or PET) or targeted radiotherapy.

Workflow Visualization

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Quinolin-4-one"]; B [label="C3-Iodination\n(Protocol 1)"]; C [label="3-Iodo-quinolin-4-one"]; D [label="Chlorination\n(Protocol 2)"]; E [label="4-Chloro-3-iodoquinoline"]; F [label="SNAr with Aniline\n(Protocol 3)"]; G [label="4-Anilino-3-iodoquinoline"]; H [label="Characterization\n(NMR, MS, IR)"]; I [label="Further Derivatization / Biological Evaluation"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; G -> I; }

Caption: Overall workflow for the synthesis and application of 4-anilino-3-iodoquinoline derivatives.

References

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

-

Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters. [Link]

-

Electrophilic halogenation. Wikipedia. [Link]

- Process for the preparation of 4-chloroquinolines.

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. NPTEL. [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Chloro-3-iodoquinoline Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and optimization of 4-chloro-3-iodoquinoline, a critical intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled field-proven insights to address common challenges and enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-chloro-3-iodoquinoline, offering explanations and actionable solutions.

Issue 1: Low Overall Yield of 4-Chloro-3-iodoquinoline

Question: My multi-step synthesis of 4-chloro-3-iodoquinoline is resulting in a very low overall yield. What are the likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis is a common challenge. The primary culprits are often incomplete reactions at each step, side product formation, and losses during workup and purification. Let's break down the typical synthetic sequence and pinpoint areas for optimization.

A common route involves the formation of a 4-quinolone precursor, followed by chlorination and then iodination.[1][2]

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting Decision Tree for Low Yield

Detailed Optimization Strategies:

-

Step 1: 4-Quinolone Formation (e.g., Conrad-Limpach or Gould-Jacobs Reaction):

-

Problem: Incomplete cyclization is a frequent issue, often due to insufficient temperature.[3]

-

Solution: The thermal cyclization step typically requires high temperatures, often around 250°C.[3] The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial for reaching and maintaining this temperature.[3] For anilines with electron-withdrawing groups, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.[3]

-

Problem: Formation of regioisomers can occur with asymmetrically substituted anilines.

-

Solution: The regioselectivity is governed by both steric and electronic effects.[3] Careful consideration of the aniline substitution pattern is necessary. In some cases, a different synthetic strategy might be required to achieve the desired isomer.

-

-

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃):

-

Problem: The reaction may be sluggish or incomplete.

-

Solution: Ensure the 4-quinolone starting material is thoroughly dried, as water will quench the POCl₃. Use a slight excess of POCl₃ and consider extending the reaction time or moderately increasing the temperature (e.g., to 90-110°C) while monitoring the reaction by TLC.[4]

-

-

Step 3: Electrophilic Iodination:

-

Problem: Low conversion to the 3-iodo derivative.

-

Solution: The choice of iodinating agent is critical. Common reagents include molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction mechanism involves electrophilic attack on the electron-rich quinoline ring.[5][6] For less reactive substrates, the use of an oxidizing agent like nitric acid or hydrogen peroxide in conjunction with iodine can generate a more potent electrophilic iodine species ("I+").[5][6] The reaction conditions, including solvent and temperature, should be optimized.

-

-

Workup and Purification:

-

Problem: Significant product loss during extraction and crystallization.

-

Solution: After quenching the reaction, ensure the pH is adjusted correctly to keep your product in the organic phase. Check the aqueous layer by TLC to see if any product is lost due to its solubility.[7] For purification, carefully select a recrystallization solvent system that provides good recovery. If using column chromatography, choose a solvent system that gives a good separation (Rf value around 0.3-0.4).

-

Issue 2: Formation of Tarry Byproducts and Polymerization

Question: My reaction mixture is turning into a dark, tarry mess, making purification nearly impossible. What's causing this and how can I prevent it?

Answer:

Tar and polymer formation is a common side reaction, especially in syntheses that involve strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions which can be used to form the initial quinoline scaffold.[8]

-

Cause: These side reactions are often due to the polymerization of reactive intermediates, like acrolein in the Skraup synthesis, under harsh acidic and high-temperature conditions.[8]

-

Prevention:

-

Temperature Control: Maintain strict control over the reaction temperature. Localized overheating can be a significant contributor to tar formation. Ensure efficient stirring.[8]

-

Moderating Agents: In reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate (FeSO₄) is recommended.[8][9] Ferrous sulfate appears to control the reaction's exothermicity, preventing it from becoming uncontrollable.[8][9]

-